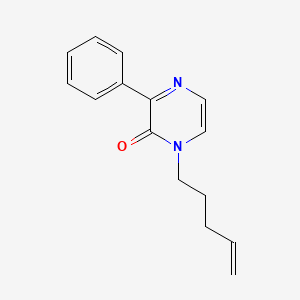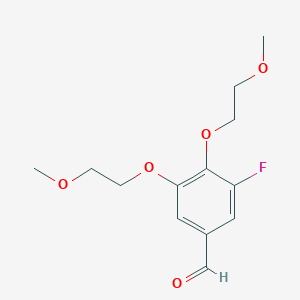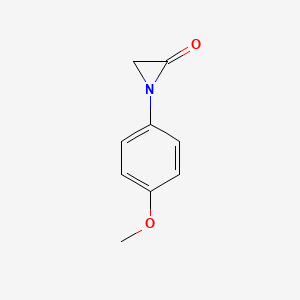
1-(4-Methoxyphenyl)aziridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)aziridin-2-one is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)aziridin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylamine with chloroacetyl chloride, followed by cyclization to form the aziridine ring. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of high-temperature and high-pressure conditions to facilitate the cyclization process. Catalysts such as oxides or sulfates may be employed to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)aziridin-2-one undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxaziridines or reduced to yield amines.
Substitution Reactions: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Peracids, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
- Substituted amines
- Oxaziridines
- Various functionalized aromatic compounds
Scientific Research Applications
1-(4-Methoxyphenyl)aziridin-2-one has been extensively studied for its applications in:
Medicinal Chemistry: As a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Polymer Science: Used in the preparation of polyamines through ring-opening polymerization, which can be applied in the development of antibacterial coatings and gene transfection materials.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical architectures.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)aziridin-2-one primarily involves the nucleophilic attack on the aziridine ring, leading to ring-opening and subsequent formation of various products. The compound’s reactivity is influenced by the electron-donating methoxy group on the aromatic ring, which can stabilize intermediates and transition states during reactions.
Comparison with Similar Compounds
Aziridine: The parent compound with a three-membered nitrogen-containing ring.
1-(4-Nitrophenyl)aziridin-2-one: Similar structure but with a nitro group instead of a methoxy group, leading to different reactivity and applications.
1-(4-Methylphenyl)aziridin-2-one:
Uniqueness: 1-(4-Methoxyphenyl)aziridin-2-one is unique due to the presence of the methoxy group, which enhances its nucleophilicity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various scientific fields highlight its importance.
Properties
CAS No. |
606135-86-8 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)aziridin-2-one |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)10-6-9(10)11/h2-5H,6H2,1H3 |
InChI Key |
JBVOXTIZYNHQBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)
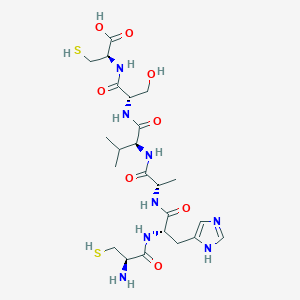
![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)
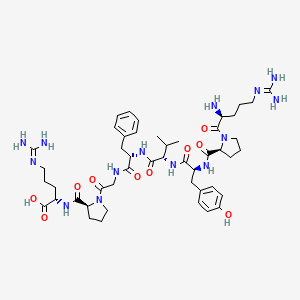

![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)
![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)
![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)
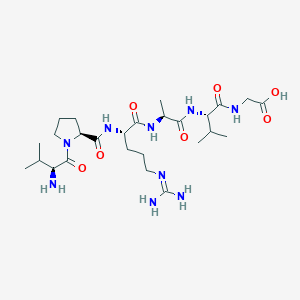

![Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)
![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)
